3-Amino-2-[(4-fluorophenyl)methyl]propanamide
Description
3-Amino-2-[(4-fluorophenyl)methyl]propanamide (CID 43148299) is a fluorinated organic compound with the molecular formula C₁₀H₁₃FN₂O. Its structure features a propanamide backbone substituted with a 4-fluorobenzyl group at the second carbon and an amino group at the third carbon (Figure 1). Key physicochemical properties include a molecular weight of 196.22 g/mol, a polar surface area of 69.3 Ų, and a hydrogen-bond donor/acceptor count of 2/2 . The presence of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVNHZKZKPEZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-2-[(4-fluorophenyl)methyl]propanamide is a compound of significant interest in pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 197.23 g/mol. The compound features an amino group, a fluorophenyl moiety, and a propanamide backbone, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13FN2O |
| Molecular Weight | 197.23 g/mol |
| Key Functional Groups | Amino, Amide |
| Fluorine Substitution | Present |
The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Fluorophenyl Group : Engages in hydrophobic interactions, which can stabilize the compound's conformation during interaction with proteins or enzymes.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Antimicrobial Activity : Exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiviral Potential : Its structural features position it as a potential candidate for antiviral drug development, particularly against viral infections where traditional therapies are ineffective.
- Analgesic Effects : Similar compounds have shown promise as transient receptor potential vanilloid 1 (TRPV1) antagonists, suggesting potential analgesic properties. For instance, related derivatives have demonstrated strong analgesic activity in neuropathic pain models .
- DPP-4 Inhibition : The compound's structural characteristics indicate potential as a DPP-4 inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-4 inhibitors prevent the degradation of incretin hormones, thus enhancing insulin secretion .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several derivatives of propanamide compounds, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: TRPV1 Antagonism
In a comparative analysis of TRPV1 antagonists, derivatives similar to this compound were tested for their binding affinity and analgesic effects in animal models. The results showed that certain modifications led to enhanced potency compared to existing treatments, suggesting a promising avenue for pain management therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the fluorophenyl group and the length of the carbon chain can significantly influence the biological activity of the compound. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N-(4-fluorophenyl)propanamide | Similar amide structure but different phenyl group | Potentially different biological activities |
| N-(3-chlorophenyl)propanamide | Chlorine substitution on phenyl ring | May exhibit distinct antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-[(4-fluorophenyl)methyl]propanamide serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the renin-angiotensin system. It is notably linked to the production of Aliskiren, a non-peptide renin inhibitor used for treating hypertension. The compound's structural features contribute to its efficacy in inhibiting renin activity, thus lowering blood pressure and managing cardiovascular diseases .
Biological Research
This compound functions as a non-ionic organic buffering agent in biological experiments, particularly in cell cultures where maintaining a stable pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cell culture applications .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions, including amination and acylation. Its derivatives have shown promise in synthesizing other complex molecules used in drug development and agrochemicals .
Table 1: Comparison of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Intermediate for antihypertensive drugs | Aliskiren synthesis |
| Biological Research | Buffering agent for cell cultures | pH stabilization in biochemical assays |
| Organic Synthesis | Building block for complex organic compounds | Synthesis of pharmaceutical intermediates |
Case Study 1: Aliskiren Synthesis
In a study examining the synthesis of Aliskiren, researchers utilized this compound as a key intermediate. The process involved several steps including methylation and reduction, yielding high purity and efficiency suitable for industrial production. The method demonstrated significant cost-effectiveness and environmental friendliness compared to traditional synthesis routes .
Case Study 2: Buffering Applications
A series of experiments were conducted using this compound as a buffering agent in mammalian cell cultures. The results indicated that maintaining a pH range of 6 to 8.5 significantly improved cell viability and metabolic activity compared to cultures without buffering agents. This highlights the importance of this compound in biological research settings where pH control is critical .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 3-Amino-2-[(4-fluorophenyl)methyl]propanamide with analogues differing in substituents, stereochemistry, and functional groups.
Substituent Variations on the Phenyl Ring
(a) 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909318-79-1)
- Structural Difference : Methoxy and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively, with an N-methylated amide.
- Properties: Higher molecular weight (276.73 g/mol) and logP due to the methoxy group.
- Applications : Explored in neurodegenerative disease models due to enhanced bioavailability .
(b) 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide (CAS 1038293-54-7)
- Structural Difference : Ethoxy substituent replaces fluorine at the 4-position.
- Properties : Increased lipophilicity (logP ~2.5) compared to the fluoro analogue (logP ~1.9). Ethoxy groups may confer resistance to oxidative metabolism .
- Synthesis : Lower yield (discontinued commercial availability suggests synthetic challenges) .
Modifications to the Propanamide Backbone
(a) 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
- Structural Difference : N-methylation of the amide nitrogen.
- Properties: Molecular weight 246.71 g/mol; reduced polarity (polar surface area ~60 Ų) compared to the parent compound.
- Applications : Investigated as a building block for FPR2 receptor agonists with anti-inflammatory activity .
(b) 3-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784)
- Structural Difference: Pyridinylmethyl group replaces the amino substituent.
- Properties : Higher molecular weight (258.29 g/mol) and logP (1.9) due to the aromatic nitrogen. The pyridine moiety may enhance π-π stacking in target binding .
- Activity: Potential kinase inhibitor due to heterocyclic pharmacophore .
Functional Group Additions
(a) Bicalutamide (CASODEX®)
- Structural Difference: Sulfonyl and cyano groups replace the amino and fluorophenyl groups.
- Properties : Larger molecular weight (430.4 g/mol); logP ~3.4. The sulfonyl group increases acidity (pKa ~9.5).
- Applications: Clinically used as a non-steroidal anti-androgen for prostate cancer .
(b) N-[Methoxycarbonyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27n)
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
